molecular formula C6H12N2 B110543 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine CAS No. 4271-96-9

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Cat. No. B110543
CAS RN: 4271-96-9
M. Wt: 112.17 g/mol
InChI Key: ZFDWWDZLRKHULH-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMPT) is an organic compound that has been used in numerous scientific research applications. It has been studied in the laboratory for its biochemical and physiological effects, as well as its potential for use in drug development. DMPT is a versatile compound that can be used for a variety of purposes, from synthesizing other molecules to studying the effects of drugs on the body.

Scientific Research Applications

Synthesis and Biochemical Activity

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine derivatives have shown a wide range of biochemical activities. A study demonstrated the synthesis, characterization, and the in-vitro anti-inflammatory activity of some substituted tetrahydropyrimidine derivatives. The compounds exhibited potent in-vitro anti-inflammatory activity, suggesting their potential in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Genetic and Environmental Interactions

Ectoine, a derivative of tetrahydropyrimidine, is a compatible solute accumulated by halophilic and halotolerant microorganisms to prevent osmotic stress in highly saline environments. It has applications in scientific research, cosmetics, and medicine. The study of the genes and enzymes of ectoine biosynthesis in halotolerant methanotrophs contributes to a better understanding of its biosynthetic mechanism and can aid in the metabolic engineering of its producers (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).

Tautomerism and Molecular Interactions

Tautomerism of nucleic acid bases, including pyrimidine derivatives, has significant biological implications. The study of tautomeric equilibria and the effect of molecular interactions on these equilibria provides insights into the stability of genetic material and the potential for spontaneous mutations, which is crucial for understanding genetic stability and the mechanisms of genetic diseases (Person et al., 1989).

DNA Repair Mechanisms

This compound derivatives are implicated in the nucleotide excision repair (NER) pathway, which recognizes and repairs helix-distorting lesions in DNA, such as UV-induced photoproducts. Understanding the role of these derivatives in NER can contribute to our knowledge of cellular responses to DNA damage and the mechanisms underlying genetic instability and carcinogenesis (Costa et al., 2003).

Safety and Hazards

When handling 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. It is also advised to obtain special instructions before use and provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of pyrantel derivatives, which have nematocidal activity . The compound’s interaction with enzymes involved in terpenoid cyclization is crucial for the preparation of hapten antibodies . These interactions highlight the compound’s importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its influence on gene expression can alter the production of specific proteins . Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity . This binding can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions . Its degradation products can have different biochemical properties, which may affect cellular processes over time . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects are observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s influence on metabolic flux and metabolite levels can affect overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its overall effects on cellular function . Understanding the transport and distribution mechanisms of this compound is important for optimizing its use in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .

properties

IUPAC Name

1,2-dimethyl-5,6-dihydro-4H-pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6-7-4-3-5-8(6)2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDWWDZLRKHULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063382
Record name Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl-
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4271-96-9
Record name 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine
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Record name Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl-
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Record name Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl-
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Record name Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl-
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Record name 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine
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Record name PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1,2-DIMETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine react differently with aroyl chlorides compared to its 2-Methyl analogue?

A: While both this compound and 2-Methyl-1,4,5,6-tetrahydropyrimidine can react with aroyl chlorides in the presence of triethylamine, their reactivities differ significantly. 2-Methyl-1,4,5,6-tetrahydropyrimidine forms stable N,N'-diaroyl cyclic ketene N,N-acetals upon reacting with two equivalents of aroyl chloride [, ]. These acetals are inert to further reaction with aroyl chlorides, and no carbon-carbon bond formation is observed. In contrast, this compound reacts with three equivalents of aroyl chloride under the same conditions to yield N-aroyl N'-methyl β,β-dioxo cyclic ketene N,N'-acetals [, ]. This reaction involves the formation of two carbon-carbon bonds, showcasing the distinct reactivity of the 1,2-dimethylated compound.

Q2: What unexpected products were observed when reacting this compound with salicylaldehydes in the presence of sulfur?

A: Instead of the anticipated C-thioacylated products, reacting this compound with salicylaldehydes in the presence of sulfur yields betaines []. This anomalous reaction pathway was confirmed through X-ray diffraction analysis of the product obtained from 3,5-dichlorosalicylaldehyde, showcasing the unique reactivity of this compound under these conditions [].

Q3: What are some potential applications of this compound derivatives in materials science?

A: Quaternary salts derived from this compound have shown promise as electrolytes in electrochemical applications [, ]. Specifically, they have been incorporated into electrolytic solutions for electrolytic capacitors and electrochromic display elements [, ]. These solutions demonstrate excellent thermal stability and high specific conductivity, while also exhibiting minimal corrosiveness towards metals, resins, and rubbers [, ]. This highlights the potential of this compound derivatives for developing stable and high-performance electrochemical devices.

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